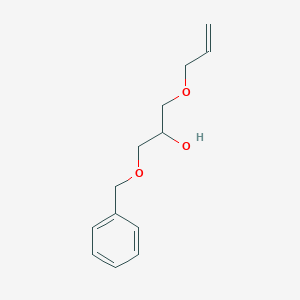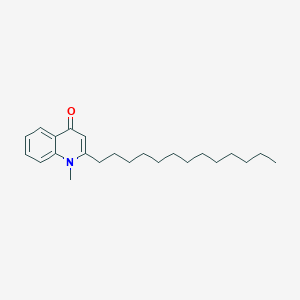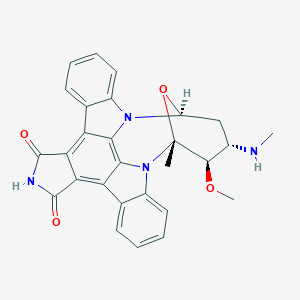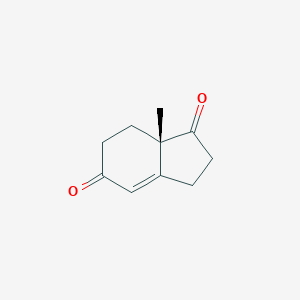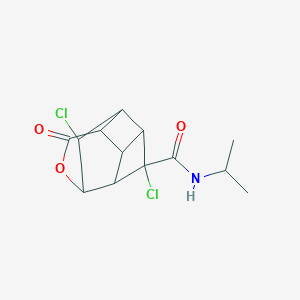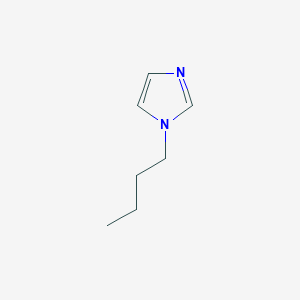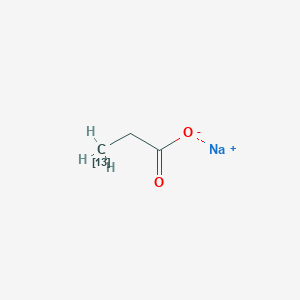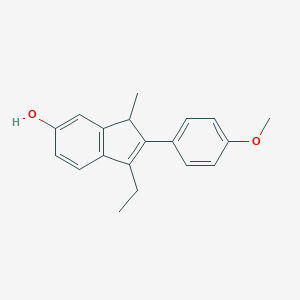
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is a chemical compound that belongs to the family of indene derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol can modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, protect against neuronal damage, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol in lab experiments is its ability to modulate various biochemical and physiological processes in the body. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol. One area of research could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research could focus on developing new synthetic methods for producing the compound, which could lead to improved yields and increased efficiency. Additionally, future research could investigate the compound's potential toxicity and safety profile, which could help to inform its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol involves several steps. Initially, 4-methoxybenzaldehyde and 3-ethylindanone are reacted in the presence of a base to form the intermediate product. This intermediate product is then further reacted with methyl magnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as an antioxidant, neuroprotective, and anti-diabetic agent.
Propiedades
Número CAS |
153312-15-3 |
|---|---|
Nombre del producto |
3-Ethyl-2-(4-methoxyphenyl)-1-methyl-1h-inden-6-ol |
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-ethyl-2-(4-methoxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-12,20H,4H2,1-3H3 |
Clave InChI |
PVAZIMYSHWSCCV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)OC |
Sinónimos |
4'-Me-indenestrol A indenestrol A 4'-monomethyl ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



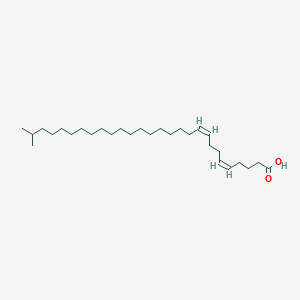
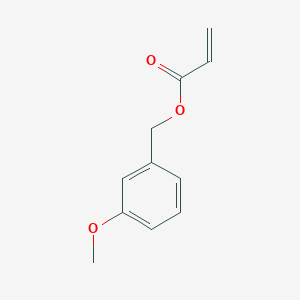
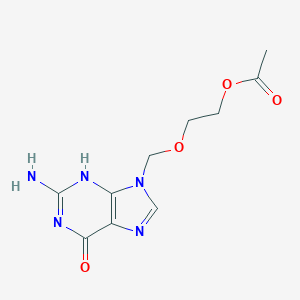
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)


![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
